2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
The compound is a complex organic molecule. It contains a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also has a carbonyl chloride (also known as an acyl chloride) functional group, which is often found in organic compounds and plays a significant role in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (O-CH3) groups attached to the 3rd and 4th carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is highly reactive and can undergo several types of reactions, including nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Chemical Synthesis and By-Product Formation
- The compound has been studied in the context of chemical reactions, such as the formation of by-products in reactions involving similar compounds. For example, in a study by Fujii et al. (1971), [4, 5-Dimethoxy-α-(3, 4-dim6thoxyphenyl)-o-tolyl] acetonitrile was formed as a by-product in the metathesis of 3, 4-Dimethoxybenzyl chloride, a compound structurally related to 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (Fujii, Ueno, & Mitsukuchi, 1971).
Synthesis of Heterocycles
- Another application is in the synthesis of diverse heterocyclic compounds. Zinchenko et al. (2009) explored the reaction of compounds with a similar structure to create dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, which are important in various chemical syntheses (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Isotope Labeling for Research
- Research involving isotopically labeled compounds, like the synthesis of papaverine and quinopavine specifically labeled with 14C, utilizes related compounds. Ithakissios et al. (1974) conducted a study involving the synthesis of these compounds, starting from a precursor similar to 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (Ithakissios, Tsatsas, Nikokavouras, & Tsolis, 1974).
Biopharmaceutical Characterization
- Compounds similar to 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride are also used in biopharmaceutical research. For instance, Czyrski et al. (2011) characterized new papaverine decomposition products, contributing to our understanding of biopharmaceutical properties (Czyrski, Hermann, Rubiś, Rybczyńska, & Sledz, 2011).
Synthetic and Pharmacological Studies
- In pharmacological and synthetic chemistry, compounds with structural similarities to 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride have been synthesized and analyzed for their potential uses. Mndzhoyan et al. (1971) synthesized various compounds for chromatographic analysis and pharmacological testing (Mndzhoyan, Markaryan, Arustamyan, & Marashyan, 1971).
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-16(22-19)13-5-6-17(24-3)18(9-13)25-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECFBOHWRXBPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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